molecular formula C26H31N5O2 B11160615 3-({trans-4-[(4-benzylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one

3-({trans-4-[(4-benzylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11160615
M. Wt: 445.6 g/mol
InChI Key: ZZICPWHSWMHUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a cyclohexyl group, and a benzotriazinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of Benzylpiperazine: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.

    Cyclohexylation: The benzylpiperazine is then reacted with cyclohexyl chloride in the presence of a base to introduce the cyclohexyl group.

    Formation of Benzotriazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzotriazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE
  • **3-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE

Uniqueness

The uniqueness of 3-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C26H31N5O2/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)27-28-31/h1-9,21-22H,10-19H2

InChI Key

ZZICPWHSWMHUCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.